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1-Phenylpent-4-yn-2-amine

Cat. No.: B13297743
M. Wt: 159.23 g/mol
InChI Key: YRERGVCWPVLYIF-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Alkynyl Amines in Chemical Synthesis

Aryl-substituted alkynyl amines are a class of organic compounds that have garnered considerable attention in synthetic chemistry. These molecules serve as valuable intermediates in the synthesis of a wide array of more complex chemical structures, including those found in natural products and biologically active compounds. chemistryviews.org The combination of an aromatic ring, an alkyne, and an amine functional group within a single molecule provides multiple reactive sites, allowing for a diverse range of chemical transformations.

The development of efficient methods for the synthesis of aryl alkynes, including those with amine functionalities, is an active area of research. chemistryviews.org Transition-metal-catalyzed reactions, as well as transition-metal-free approaches, have been developed to construct the crucial carbon-carbon bond between the aryl group and the alkyne. chemistryviews.org These synthetic strategies often exhibit good functional group compatibility, enabling the creation of a variety of substituted aryl alkynyl compounds. chemistryviews.org The resulting molecules can then be used in subsequent reactions to build more complex molecular architectures. rsc.org

Overview of Primary Amines and Terminal Alkynes as Versatile Functionalities

Both primary amines and terminal alkynes are considered highly versatile functional groups in organic synthesis, each contributing unique reactivity and synthetic potential.

Primary Amines: Primary amines are organic compounds characterized by a nitrogen atom bonded to one alkyl or aryl group and two hydrogen atoms. amerigoscientific.comalgoreducation.com The presence of a lone pair of electrons on the nitrogen atom makes them basic and nucleophilic, enabling them to participate in a wide variety of chemical reactions. algoreducation.comnumberanalytics.com They are fundamental building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com Key reactions involving primary amines include:

Nucleophilic Substitution: Acting as nucleophiles to form new carbon-nitrogen bonds. amerigoscientific.com

Acylation: Reacting with acyl halides or anhydrides to form amides. amerigoscientific.com

Diazotization: Forming diazonium salts, which are important intermediates in synthesis. algoreducation.com

Terminal Alkynes: Terminal alkynes are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. organic-chemistry.org They are valuable precursors in organic synthesis due to the reactivity of the triple bond and the acidity of the terminal proton. sioc-journal.cn Terminal alkynes can be converted into a variety of other functional groups and are used in several important carbon-carbon bond-forming reactions. masterorganicchemistry.com Some key transformations of terminal alkynes include:

Deprotonation: The terminal proton can be removed by a strong base to form an acetylide anion, which is a potent nucleophile. masterorganicchemistry.com

Coupling Reactions: Participating in reactions like the Sonogashira coupling to form new carbon-carbon bonds. sioc-journal.cn

Hydration: Addition of water across the triple bond to form ketones or aldehydes. masterorganicchemistry.com

The combination of these two functional groups in a single molecule, as seen in 1-Phenylpent-4-yn-2-amine, provides a powerful tool for synthetic chemists.

Structural Context of the this compound Scaffold in Synthetic Design

The specific arrangement of the phenyl group, the primary amine, and the terminal alkyne in the this compound scaffold offers unique opportunities in synthetic design. The relative positions of these functional groups allow for intramolecular reactions, leading to the formation of cyclic compounds. For instance, the amine can act as an internal nucleophile, attacking the alkyne group under certain reaction conditions to form heterocyclic structures.

The synthesis of related structures, such as pyrroles, has been achieved through the intramolecular cyclization of γ-alkynyl oximes, which share a similar carbon skeleton to this compound. thieme-connect.com This highlights the potential of the this compound framework to serve as a precursor for various heterocyclic systems. Furthermore, the phenyl group can influence the reactivity of the other functional groups and can itself be modified to introduce further diversity into the final products. The strategic placement of these three key components makes this compound a valuable and versatile scaffold for the construction of complex and potentially biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B13297743 1-Phenylpent-4-yn-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpent-4-yn-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRERGVCWPVLYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 1 Phenylpent 4 Yn 2 Amine

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne functionality of 1-phenylpent-4-yn-2-amine is a versatile handle for a variety of chemical transformations, including cycloadditions, hydrofunctionalizations, and cyclizations.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org The resulting triazole ring is a stable and versatile linkage, finding widespread application in medicinal chemistry, materials science, and bioconjugation. wikipedia.orgresearchgate.netbohrium.com

For instance, the CuAAC reaction of an alkyne with an azide can be used to synthesize complex heterocyclic structures. rsc.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly reliable synthetic tool. wikipedia.orgresearchgate.net

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Alkyne SubstrateAzide SubstrateCatalyst SystemProductYieldReference
PhenylacetyleneBenzyl (B1604629) AzideCuI, Base1-Benzyl-4-phenyl-1H-1,2,3-triazoleHigh dicp.ac.cn
Propargyl AmineSulfonyl AzideCu(I)Imidazo[1,2-a]indolesModerate rsc.org
1-Aryl-5-phenylpent-4-yne-1,3-dioneSodium AzideNone (Reflux in DMF)4-(3-Aryl-1,3-dioxopropyl)-5-phenyl-1H-1,2,3-triazoleNot Specified thieme-connect.de

Hydroamination and Hydroarylation Reactions

The terminal alkyne of this compound can undergo hydroamination and hydroarylation reactions, which involve the addition of an N-H or Ar-H bond across the carbon-carbon triple bond, respectively. These reactions are typically catalyzed by transition metals.

Intramolecular hydroamination of aminoalkynes is a powerful method for the synthesis of nitrogen-containing heterocycles. researchgate.net For example, the rhodium-catalyzed cycloisomerization of 5-phenylpent-4-yn-1-amine leads to the formation of 5-benzyl-3,4-dihydro-2H-pyrrole. rsc.org This reaction proceeds selectively via an endo-cyclization. rsc.org

Table 2: Rhodium-Catalyzed Hydroamination of 5-Phenylpent-4-yn-1-amine

CatalystSolventTemperature (°C)Conversion (%)ProductReference
CB-[Rh(bpm)(CO)2]1,4-Dioxane95>985-Benzyl-3,4-dihydro-2H-pyrrole rsc.org
[Rh(bpm)(CO)2]BPh41,4-Dioxane95>985-Benzyl-3,4-dihydro-2H-pyrrole rsc.org

Hydroarylation of alkynes involves the addition of an aromatic C-H bond across the triple bond. Manganese(I) complexes have been shown to catalyze the hydroarylation of alkynes with various aromatic compounds. rsc.org

Cyclization Reactions Triggered by Alkyne Activation (e.g., Gold or Acid Catalysis for Pyrrole (B145914) Formation)

The activation of the alkyne moiety in this compound by catalysts such as gold or strong acids can trigger a variety of cyclization reactions, leading to the formation of heterocyclic compounds like pyrroles. nih.govdergipark.org.tr

Gold(I) catalysts are particularly effective in promoting the cyclization of functionalized alkynes. For instance, gold(I)-catalyzed hydroamination/Nazarov-type cyclization of 1-(2-aminophenyl)pent-4-en-2-ynols provides an efficient route to polyfunctionalized cyclopenta[b]indoles. acs.org Similarly, gold-catalyzed reactions of N-propargyl enaminones can lead to the synthesis of pyrroles through an amino-Claisen rearrangement. amazonaws.com The cyclization of α-propargyl acetophenones with propargyl amine in the presence of AuCl3 also yields substituted pyrroles. dergipark.org.tr

Acid-catalyzed cyclizations are also a viable strategy. For example, the treatment of 1-aryl-5-phenylpent-4-en-2-yn-1-ones with trifluoromethanesulfonic acid (TfOH) leads to the formation of 2,3-dihydropyran-4-ones. researchgate.net However, in some cases, strongly acidic conditions can lead to decomposition of the starting material. acs.org Samarium(II) iodide has also been used to promote the intramolecular cyclization of γ-alkynyl oximes to form pyrroles. thieme-connect.com

Table 3: Catalytic Systems for Pyrrole Synthesis from Alkyne Precursors

Alkyne PrecursorCatalystReaction TypeProductReference
N-(pent-4-yn-1-yl)hydroxylamine and 1,3-cyclohexanedionePh3PAuNTf2Condensation/Gold-catalyzed cascadeTricyclic pyrrole nih.gov
1-(2-aminophenyl)pent-4-en-2-ynolsGold(I) and Brønsted acidHydroamination/Nazarov cyclizationPolyfunctionalized cyclopenta[b]indoles acs.org
α-propargyl acetophenones and propargyl amineAuCl3Cyclization2-methyl-5-phenyl-1-(prop-2-yn-1-yl)-1H-pyrrole dergipark.org.tr
1-phenylpent-4-yn-1-one oximeSmI2Intramolecular Cyclization2-methyl-5-phenyl-1H-pyrrole thieme-connect.com

Alkyne Metathesis and Polymerization

The terminal alkyne of this compound can potentially participate in alkyne metathesis reactions, a process that involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by high-oxidation-state metal alkylidyne complexes. This reaction allows for the redistribution of alkyne fragments and can be used to synthesize new alkynes or polymers.

Furthermore, the alkyne functionality can be utilized in polymerization reactions. For example, the copper-catalyzed cycloaddition of a bis-azide and a bis-alkyne can lead to the formation of conjugated polymers. wikipedia.org

Reactions at the Amine Functionality

The primary amine group in this compound is a nucleophilic center and can undergo a variety of reactions common to primary amines.

Nucleophilic Substitution Reactions

The amine group of this compound can act as a nucleophile in substitution reactions. smolecule.com For example, it can be alkylated to form secondary or tertiary amines. The synthesis of α-allyl-α-aryl α-amino acids can be achieved through a tandem N-alkylation/π-allylation process. acs.org Another example is the reaction of tertiary amides with terminal alkynes, catalyzed by a combination of an iridium complex and copper bromide, which affords propargylic amines. rsc.org

Amide and Carbamate (B1207046) Formation

As a primary amine, this compound readily undergoes acylation reactions with carboxylic acid derivatives to form amides and with reagents like chloroformates to yield carbamates. These reactions are fundamental in synthetic chemistry for introducing protecting groups or for building more complex molecular frameworks.

Amide Formation: The reaction of this compound with acylating agents such as acid chlorides or acid anhydrides proceeds via nucleophilic acyl substitution to afford the corresponding N-substituted amides. masterorganicchemistry.com The process with acid halides typically generates one equivalent of HCl, which may be neutralized by adding a non-nucleophilic base. masterorganicchemistry.com Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which acts as a dehydrating agent. masterorganicchemistry.com

Carbamate Formation: Carbamates, often used as protecting groups for amines, can be synthesized by reacting this compound with a suitable carbonyl source. organic-chemistry.org A common method involves the reaction with an alkyl or aryl chloroformate in the presence of a base. The resulting carbamate, for instance, a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) derivative, is stable under various conditions but can be selectively removed when needed. The synthesis of a carbamate from the closely related compound, 1-phenylpent-4-en-2-amine, to form benzyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate has been documented, suggesting a similar reactivity for the alkyne analogue. chemsrc.com

Table 1: Reagents for Amide and Carbamate Formation

Transformation Reagent Class Specific Example(s) Product Type
Amidation Acyl Halide Acetyl chloride, Benzoyl chloride N-acetyl amine, N-benzoyl amine
Amidation Acid Anhydride Acetic anhydride, Succinic anhydride N-acetyl amine, N-succinoyl amine
Amidation Carboxylic Acid Propanoic acid + DCC N-propanoyl amine
Carbamate Formation Chloroformate Benzyl chloroformate (Cbz-Cl) N-Cbz protected amine
Carbamate Formation Dicarbonate (B1257347) Di-tert-butyl dicarbonate (Boc)₂O N-Boc protected amine

Imine and Enamine Formation

The reaction of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. As a primary amine, it cannot form a stable, neutral enamine, which requires a secondary amine precursor. libretexts.org

Imine Formation: This transformation is an acid-catalyzed condensation reaction where the primary amine adds to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. lumenlearning.commasterorganicchemistry.com The reaction is reversible, and the pH must be carefully controlled; it is typically fastest around a pH of 5. lumenlearning.com At lower pH, the amine becomes non-nucleophilic due to protonation, while at higher pH, there is insufficient acid to protonate the hydroxyl leaving group in the carbinolamine intermediate. libretexts.orglumenlearning.com The resulting imines are valuable intermediates for further synthetic manipulations, including reduction to secondary amines or reaction with nucleophiles.

Table 2: Imine Formation with this compound

Carbonyl Compound Reaction Conditions Product
Acetone (B3395972) Mild acid (e.g., p-TsOH), removal of H₂O N-(1,3-dimethylbutylidene)-1-phenylpent-4-yn-2-amine
Benzaldehyde Mild acid (e.g., p-TsOH), removal of H₂O N-(phenylmethylene)-1-phenylpent-4-yn-2-amine
Cyclohexanone Mild acid (e.g., p-TsOH), removal of H₂O N-(cyclohexylidene)-1-phenylpent-4-yn-2-amine

Nitrogen Heterocycle Synthesis (e.g., Indole (B1671886) Annulation via Alkyne-Tethered Aryl Iodides with Amine Sources)

The combination of an amine and an alkyne within the same molecule makes this compound and its derivatives valuable precursors for the synthesis of nitrogen-containing heterocycles. Research has shown that related structures undergo intramolecular cyclization to form complex ring systems.

A highly relevant example is the synthesis of pyrrolo[1,2-a]quinolines. In a multi-step synthesis, 1-(2-aminophenyl)ethan-1-one is alkylated with 5-phenylpent-4-yn-1-yl 4-methylbenzenesulfonate (B104242) to produce 1-(2-((5-phenylpent-4-yn-1-yl)amino)phenyl)ethan-1-one. doi.org This intermediate, which contains the core structure of an N-substituted 1-phenylpent-4-yn-amine, undergoes a rhodium-catalyzed intramolecular annulation to yield 5-methyl-4-phenylpyrrolo[1,2-a]quinoline. doi.org This transformation highlights the potential for the amine and alkyne groups to participate in metal-catalyzed cyclization cascades.

Furthermore, palladium-catalyzed annulations of alkyne-tethered aryl iodides are a known route to fused indole systems. thieme-connect.com While these examples often use an external amine source, it is conceivable that a suitably substituted derivative of this compound could undergo an intramolecular variant of this reaction. For instance, an N-(2-iodophenyl) derivative could potentially cyclize via a palladium-catalyzed process to form a fused indole structure, demonstrating the synthetic utility of the combined functionalities for building complex heterocyclic scaffolds.

Reactions Involving the Phenyl Substituent

The phenyl ring, while generally less reactive than the amine or alkyne, can be functionalized to introduce further complexity to the molecule.

Electrophilic Aromatic Substitution

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The substituent, a pent-4-yn-2-amine (B6265540) chain attached via a methylene (B1212753) group (-CH₂-), is an alkyl group, which is generally considered weakly activating and ortho-, para-directing. masterorganicchemistry.com However, the presence of the amine complicates the reactivity. Under neutral or basic conditions, the free amine is a powerful activating group. In contrast, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the amine group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺). The -CH₂CH(NH₃⁺)C≡CH group is strongly deactivating and meta-directing due to the powerful electron-withdrawing inductive effect of the positive charge.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Reagent Conditions Predicted Major Product(s)
Bromination Br₂ / FeBr₃ Anhydrous ortho- and para-bromo derivatives
Nitration HNO₃ / H₂SO₄ Cold meta-nitro derivative
Friedel-Crafts Acylation CH₃COCl / AlCl₃ Anhydrous ortho- and para-acetyl derivatives (requires N-protection)
Sulfonation Fuming H₂SO₄ Heat meta-sulfonic acid derivative

Note: Friedel-Crafts reactions are generally incompatible with free amines, as the amine coordinates with the Lewis acid catalyst. N-protection (e.g., as an amide) would be necessary, which would then direct acylation to the ortho- and para-positions.

Cross-Coupling Reactions for Further Aryl Functionalization

While the parent phenyl ring is not directly suitable for cross-coupling, it can be functionalized to participate in such reactions. A common strategy involves an initial electrophilic halogenation (e.g., bromination, as described in 3.3.1) to install a halide "handle" on the aromatic ring. The resulting aryl bromide derivative of this compound could then undergo various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid, a Heck coupling with an alkene, or a Sonogashira coupling with another terminal alkyne could be used to append new carbon-based substituents to the phenyl ring, significantly increasing the molecular complexity. This two-step sequence provides a powerful method for the late-stage functionalization of the aromatic core.

Tandem and Cascade Reactions Utilizing Multiple Functionalities

The presence of three distinct functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reagents and conditions initiates a sequence of bond-forming events. These reactions are highly efficient as they reduce the number of separate synthetic steps, purifications, and reagent use.

For example, a derivative of this molecule, 1-(2-((5-phenylpent-4-yn-1-yl)amino)phenyl)ethan-1-one, undergoes an intramolecular reaction involving both the alkyne and the amine in a rhodium-catalyzed synthesis of pyrrolo[1,2-a]quinolines. doi.org This demonstrates a cascade that begins with coordination to the alkyne, followed by cyclization involving the aniline (B41778) nitrogen and subsequent aromatization.

Another potential cascade could involve a gold-catalyzed reaction. Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. It is plausible that under gold catalysis, the primary amine of this compound could undergo an intramolecular hydroamination with the terminal alkyne, leading to the formation of a cyclic enamine or imine, which could be a five- or six-membered ring depending on the regioselectivity of the attack. This type of transformation has been observed in related systems, such as the gold-catalyzed hydroamination/Nazarov-type cyclization of 1-(2-aminophenyl)pent-4-en-2-ynols to form cyclopenta[b]indoles. acs.org These examples underscore the vast potential of this compound as a versatile building block for complex molecule synthesis through elegant and efficient cascade reactions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 1-Phenylpent-4-yn-2-amine, ¹H NMR would be utilized to determine the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons of the phenyl group, the methine proton adjacent to the amine, the methylene (B1212753) protons of the benzyl (B1604629) group, the propargylic methylene protons, and the terminal alkyne proton.

¹³C NMR spectroscopy would identify the number of unique carbon environments. Expected signals would correspond to the carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, and the three sp³-hybridized carbons of the pentanamine chain.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Research Findings: A comprehensive search of scientific databases did not yield any published ¹H, ¹³C, or 2D NMR spectroscopic data specifically for this compound. thieme-connect.comrsc.orgpublish.csiro.auepfl.chrsc.orgrsc.org

Data Table: No data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃N), the expected exact mass would be calculated. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation, with expected fragments arising from the cleavage of the benzyl group (C₇H₇⁺) or loss of the amino group.

Research Findings: No specific mass spectrometry data or fragmentation analysis for this compound has been reported in the reviewed literature. thieme-connect.comrsc.orgrsc.org

Data Table: No data available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch of the primary amine.

C≡C-H stretch of the terminal alkyne.

C≡C stretch (a weaker band).

Aromatic C-H and C=C stretches of the phenyl group.

Aliphatic C-H stretches .

Research Findings: No published IR spectroscopic data for this compound could be located. epfl.ch

Data Table: No data available.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of this compound or a salt derivative would need to be grown and subjected to X-ray diffraction analysis.

Research Findings: There are no reports of the synthesis of single crystals or any X-ray crystallographic studies for this compound in the scientific literature.

Data Table: No data available.

Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This typically involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research Findings: While there are numerous studies on the chiral separation of various amines using HPLC, no specific method or data for the enantiomeric separation of this compound has been published. rsc.orgnih.govresearchgate.netresearchgate.netmdpi.com

Data Table: No data available.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the mechanisms of organic reactions. For a molecule like 1-Phenylpent-4-yn-2-amine, which contains a terminal alkyne, a chiral amine, and a phenyl group, DFT can be employed to study a variety of potential transformations, such as additions to the alkyne, cyclization reactions, or reactions involving the amine nucleophile.

A typical DFT study involves optimizing the geometries of reactants, products, intermediates, and transition states. Functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) are commonly used to accurately model the electronic structure. acs.org Solvent effects, crucial for solution-phase reactions, are often incorporated using continuum models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). acs.org

For instance, a hypothetical intramolecular cyclization of this compound could be investigated. DFT calculations would map out the potential energy surface for the reaction, identifying the transition state (TS) connecting the reactant to a cyclized intermediate. Vibrational frequency calculations are performed to confirm that reactants and intermediates correspond to energy minima (zero imaginary frequencies), while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. acs.org The calculated Gibbs free energies (ΔG) for each stationary point allow for the determination of the reaction's thermodynamic feasibility and kinetic barriers. researchgate.net Such studies can rule out proposed mechanistic pathways that are found to be energetically unfavorable. nih.govsemanticscholar.org

Table 1: Hypothetical DFT-Calculated Gibbs Free Energies for a Proposed Intramolecular Cyclization

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantThis compound0.00
TS1Transition State for Cyclization+25.8
IntermediateCyclized Product-15.2

Molecular Dynamics Simulations for Conformational Analysis

The presence of multiple rotatable single bonds in this compound makes it a flexible molecule with numerous possible conformations. Molecular Dynamics (MD) simulations are an ideal tool to explore this conformational landscape and understand the molecule's dynamic behavior in a given environment, such as in solution. umanitoba.caacademie-sciences.fr

An MD simulation begins by placing the molecule in a simulation box, typically filled with explicit solvent molecules (e.g., water or chloroform), to mimic experimental conditions. The interactions between all atoms are described by a force field (e.g., AMBER, GROMOS, or OPLS-AA). The system is then allowed to evolve over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. researchgate.net

Table 2: Illustrative Conformational Population Analysis from a Hypothetical MD Simulation

ConformerKey Dihedral Angle (Cα-Cβ-N-H)Population (%)Description
1 (Gauche)~60°55Extended, linear conformation of the pentynyl chain.
2 (Anti)~180°30Folded conformation, potential for phenyl-alkyne interaction.
3 (Gauche-)~-60°15Alternative extended conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com If this compound were identified as a hit compound for a particular biological target, QSAR could be used to guide the design of derivatives with improved potency.

The process involves creating a dataset of analogues by systematically modifying the parent structure (e.g., substituting the phenyl ring, altering the alkyl chain) and obtaining their biological activity data. For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies, partial charges), and steric/topological features (e.g., molecular weight, surface area). researchgate.netmdpi.com

Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical model that relates a combination of these descriptors to the observed activity. mdpi.comresearchgate.net A robust QSAR model, validated through internal and external statistical tests (e.g., high R², Q²), can predict the activity of new, unsynthesized derivatives. mdpi.com This allows for the prioritization of synthetic efforts on compounds that are predicted to be most active, accelerating the drug discovery process.

Table 3: Example of a Hypothetical QSAR Model for this compound Derivatives

Model Equation: pIC₅₀ = β₀ + β₁(logP) + β₂(PSA) + β₃(LUMO)
Statistical Parameter Value
R² (Coefficient of determination)0.88
Q² (Cross-validated R²)0.75
F-statistic35.4
Number of Compounds30

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. nih.gov For this compound, one could predict its ¹H and ¹³C NMR chemical shifts as well as its infrared (IR) vibrational frequencies.

NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The process involves first performing a conformational search to identify the lowest-energy conformer(s), as the calculated shifts are highly dependent on the molecular geometry. d-nb.info The magnetic shielding tensors are then computed for each nucleus and converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.orgacs.org Often, a linear regression analysis comparing calculated and experimental shifts for a set of known molecules is used to derive a scaling factor, which improves the accuracy of the predictions. d-nb.info

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experiment. chemrxiv.org

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AtomCalculated Shift (ppm, Scaled)Hypothetical Experimental Shift (ppm)Difference (ppm)
C1 (Phenyl-Cipso)145.2145.5-0.3
C2 (CH-NH₂)48.548.9-0.4
C3 (CH₂)38.138.3-0.2
C4 (C≡CH)83.083.1-0.1
C5 (≡CH)70.971.2-0.3

Application As a Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

The propargylamine (B41283) functional group is a well-established pharmacophore and a key structural motif in numerous biologically active compounds. wisdomlib.orgresearchgate.net Its utility stems from the alkyne group's ability to participate in a variety of coupling and cyclization reactions, and the amine's role as a key interaction point with biological targets or as a handle for further functionalization.

Building Block for Amine-Containing Pharmacophores

The propargylamine skeleton is recognized as a crucial component in drug design and discovery. nih.govtandfonline.com It is a cornerstone for creating compounds aimed at treating a range of conditions, most notably neurodegenerative diseases such as Parkinson's and Alzheimer's disease. wisdomlib.orgresearchgate.net The moiety's specific chemical properties allow for the design of multi-target ligands and enzyme inhibitors. wisdomlib.org The compound 1-Phenylpent-4-yn-2-amine, as a member of this class, provides a foundational structure from which diverse libraries of potential therapeutic agents can be developed. Its derivatives are considered crucial intermediates in the synthesis of various important heterocyclic and polyfunctional amino compounds. researchgate.netrsc.org

Synthesis of Nitrogen-Containing Heterocycles with Biological Relevance

The dual functionality of this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles, particularly pyrroles, which are core structures in many natural products and pharmaceuticals. rsc.orgresearchgate.net The primary amine and the terminal alkyne can undergo intramolecular or intermolecular cyclization reactions to form these important rings. Research has demonstrated several effective methods for converting propargylamines into substituted pyrroles, highlighting the compound's synthetic utility. organic-chemistry.orgorganic-chemistry.org

These reactions offer a direct route to biologically significant heterocycles that might otherwise require more complex, multi-step syntheses. organic-chemistry.org The ability to generate diversely substituted pyrroles by varying reaction partners and conditions underscores the value of propargylamines like this compound as versatile intermediates. researchgate.net

Table 1: Synthetic Methods for Pyrrole (B145914) Formation from Propargylamines
MethodReagents/CatalystsKey FeaturesReference(s)
Enyne Cross-MetathesisEthyl vinyl ether, Grubbs' catalyst, CuSO₄One-pot reaction, rapid, suitable for 1,2,3-substituted pyrroles. organic-chemistry.org, researchgate.net
Base-Mediated Intramolecular CyclizationBase (e.g., t-BuOK)Metal-free, tolerates various functional groups, high yields. organic-chemistry.org, researchgate.net
[2+3] Cycloadditionα-Acylketene dithioacetals, Base (e.g., K₂CO₃)Base-catalyzed route to trisubstituted pyrroles. rsc.org
Palladium/Copper CatalysisAcid chlorides, NaIOne-pot, three-component reaction to form 2-substituted 4-iodopyrroles. rsc.org

Design of Analogs with Modulated Biological Activity

The structural framework of this compound is a prime candidate for the design and synthesis of chemical analogs with fine-tuned biological activities. The "propargylamine" moiety is described as a versatile scaffold that allows for the creation of derivatives with a wide spectrum of pharmacological properties through various synthetic strategies. nih.govwisdomlib.org By modifying the phenyl ring, altering the length of the carbon chain, or reacting the amine and alkyne groups, chemists can systematically generate a library of related compounds. This approach is fundamental to medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, or pharmacokinetic properties. For instance, the synthesis of various pyrrole derivatives from different propargylamines demonstrates how simple changes to the starting material can lead to a diverse set of final products with potentially different biological profiles. organic-chemistry.org

Scaffold for Natural Product Synthesis

The use of propargylamines as foundational scaffolds extends to the total synthesis of complex natural products. rsc.orgresearchgate.net The ability to construct key heterocyclic cores from these building blocks is a significant advantage. A notable example is the conversion of pyrroles, synthesized from propargylamines, into 3-methyl-pyrrolines. These pyrrolines are known precursors to a class of natural alkaloids, demonstrating a direct link between a simple building block like this compound and the synthesis of intricate, naturally occurring molecules. organic-chemistry.org Furthermore, homopropargyl amine derivatives are used as precursors in the synthesis of other structurally diverse nitrogen-containing natural products. core.ac.uk

Ligand Design and Catalyst Development

In the field of organometallic chemistry, chiral amines and their derivatives are frequently employed as ligands for metal catalysts, which are used to control the stereoselectivity of chemical reactions. core.ac.uk The structure of this compound, containing a chiral center and a nitrogen atom capable of coordinating to a metal, makes it a candidate for use in ligand design. Research focused on the development of novel gold catalysts based on N-heterocyclic carbene (NHC) ligands has involved the synthesis of this compound, indicating its relevance in the development of new catalytic systems. theses.fr The modular nature of such compounds allows for the tuning of steric and electronic properties, which is critical for optimizing catalyst performance and selectivity in asymmetric synthesis.

Material Science Applications

The utility of this compound and related N-propargylamine structures also extends into material science. rsc.org These compounds can serve as precursors to functional materials, primarily through their conversion into stable, aromatic heterocyclic systems like pyrroles. Pyrrole-containing compounds are known for their applications in the development of dyes, conductive polymers, and organic semi-conductors. The ability to synthesize substituted pyrroles from propargylamines provides a pathway to novel polymeric or coating materials where the properties can be tuned by the specific substituents on the pyrrole ring, derived from the initial building block. organic-chemistry.org

Advanced Derivatives and Analog Design

Systematic Structural Modifications of the Phenyl Group

The phenyl group in 1-phenylpent-4-yn-2-amine is a prime target for modification to explore structure-activity relationships and optimize pharmacokinetic properties. A common strategy in medicinal chemistry is the use of bioisosteric replacements, where a functional group is substituted with another that has similar physical or chemical properties, to enhance biological activity or reduce toxicity. acs.orgnih.gov

Aromatic and heteroaromatic rings are frequently employed as bioisosteres for the phenyl group. drughunter.com For instance, substituting the phenyl ring with various heterocycles can introduce new hydrogen bonding capabilities, alter electronic properties, and improve metabolic stability. acs.org Non-aromatic carbocyclic and heterocyclic scaffolds are also valuable alternatives that can increase the sp³ character of the molecule, potentially improving properties like solubility and metabolic stability. pharmablock.com

Table 1: Potential Bioisosteric Replacements for the Phenyl Group

Original GroupBioisosteric ReplacementRationale for Modification
PhenylPyridylIntroduce hydrogen bond acceptor, alter electronics.
PhenylThienylModify lipophilicity and metabolic profile.
PhenylBicyclo[1.1.1]pentane (BCP)Increase sp³ character, improve solubility, act as a para-substituted phenyl mimic. pharmablock.com
PhenylCyclohexylIncrease saturation, alter conformational flexibility.
PhenylPiperidinylIntroduce basic center, potential for salt formation and improved solubility.

The introduction of substituents onto the phenyl ring itself is another key strategy. Electron-donating or electron-withdrawing groups can be installed at the ortho, meta, or para positions to fine-tune the electronic nature of the aromatic ring and explore specific interactions with biological targets.

Diversification at the Alkyne Terminus

The terminal alkyne of this compound is a highly versatile functional group that can be readily modified through a variety of chemical transformations. researchgate.net This allows for the introduction of a wide range of substituents, significantly expanding the chemical space of the designed analogs.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct attachment of aryl, heteroaryl, or vinyl groups to the terminal alkyne. This reaction is highly efficient for creating new carbon-carbon bonds. thieme-connect.de Another important reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which can be used to form 1,4-disubstituted 1,2,3-triazoles. d-nb.info Triazoles are often considered bioisosteres for amide bonds. d-nb.inforesearchgate.net

Furthermore, multicomponent reactions, such as those involving the alkyne, an aldehyde, and an amine (A³ coupling), can be employed to generate more complex propargylamines. thieme-connect.deosti.gov The functionalization of the alkyne can also lead to the formation of various heterocyclic systems. researchgate.net

Table 2: Examples of Alkyne Terminus Diversification

Starting MaterialReagent(s)Product TypeReaction Type
Terminal AlkyneAryl halide, Pd catalyst, Cu(I) co-catalyst, baseAryl-substituted alkyneSonogashira Coupling
Terminal AlkyneOrganic azide (B81097), Cu(I) catalyst1,2,3-TriazoleAzide-Alkyne Cycloaddition
Terminal AlkyneAldehyde, secondary amine, Cu or other metal catalystPropargylamine (B41283)A³ Coupling
Terminal AlkyneNitrone, alcohol, gold catalyst, chiral phosphoric acidα-Alkoxy-β-amino-ketoneMulti-component reaction nih.gov

Modifications at the Amine Nitrogen

The primary amine of this compound offers a convenient handle for derivatization to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. Common modifications include acylation, sulfonylation, and alkylation. iu.edunih.gov

Acylation with various acyl chlorides or anhydrides can introduce amide functionalities, which can alter the compound's interaction with biological targets and improve its metabolic stability. Sulfonylation with sulfonyl chlorides yields sulfonamides, which are known to be good hydrogen bond donors and can mimic the properties of phosphates. Alkylation can be performed to introduce one or two alkyl groups, converting the primary amine to a secondary or tertiary amine, respectively. This modification significantly impacts the basicity and lipophilicity of the molecule.

Table 3: Common Modifications of the Primary Amine

Modification TypeReagent ClassResulting Functional GroupPotential Impact
AcylationAcyl chlorides, AnhydridesAmideReduced basicity, increased metabolic stability.
SulfonylationSulfonyl chloridesSulfonamideIncreased acidity of N-H, hydrogen bond donor.
Reductive AminationAldehydes, Ketones, reducing agentSecondary or Tertiary AmineAltered basicity and lipophilicity.
AlkylationAlkyl halidesSecondary or Tertiary AmineIncreased lipophilicity, altered basicity.

Stereochemical Control in Derivative Synthesis

Since this compound possesses a chiral center at the C2 position, controlling the stereochemistry during the synthesis of its derivatives is crucial, as different enantiomers can exhibit distinct biological activities. Several asymmetric synthesis strategies can be employed to obtain enantiomerically pure or enriched propargylamines. nih.gov

One effective method involves the use of chiral auxiliaries. For example, Ellman's chiral sulfinamide can be condensed with an appropriate aldehyde to form a chiral N-sulfinylimine. Subsequent addition of a metalated alkyne proceeds with high diastereoselectivity, and the auxiliary can then be cleaved under mild acidic conditions to afford the desired chiral propargylamine. d-nb.inforesearchgate.netnih.gov Similarly, additions of lithium acetylides to N-tert-butanesulfinyl ketimines have been shown to provide a general and efficient route to α,α-dibranched propargylamines with high diastereoselectivity. acs.org

Catalytic asymmetric methods are also highly valuable. These can involve the use of chiral catalysts, such as chiral Brønsted bases, to control the stereochemical outcome of the reaction. nih.gov The development of such catalytic enantioselective methods is a key area of research for the efficient production of single-enantiomer drugs.

Table 4: Approaches to Stereochemical Control

MethodKey FeatureTypical StereoselectivityReference
Chiral Sulfinamide AuxiliaryUse of Ellman's reagent to form a chiral imine intermediate.High diastereoselectivity. d-nb.inforesearchgate.netnih.gov
N-tert-Butanesulfinyl KetiminesAddition of lithium acetylides to chiral ketimine precursors.High diastereoselectivity. acs.org
Catalytic Asymmetric SynthesisUse of a chiral catalyst (e.g., Brønsted base) to induce enantioselectivity.Varies with catalyst and substrate, can be high. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Efficient Synthesis

The primary route to synthesizing propargylamines like 1-Phenylpent-4-yn-2-amine is the three-component (A³) coupling reaction of an aldehyde, an amine, and an alkyne. Future research is intensely focused on developing more efficient, selective, and sustainable catalytic systems for this transformation.

Researchers are moving beyond traditional catalysts to explore novel systems that offer higher yields and milder reaction conditions. One promising area is the use of rhodium-NHC (N-heterocyclic carbene) complexes, which have been shown to effectively catalyze the A³ coupling of primary aromatic amines and aliphatic aldehydes, generating a library of new propargylamines in good to excellent yields. csic.es Another approach involves bimetallic catalysts, such as Cu-Ni systems, which have demonstrated high activity for multicomponent coupling reactions under solvent-free conditions, offering an environmentally friendly and easily separable catalytic option. rsc.org

Furthermore, the development of recyclable catalytic systems is a key trend. rsc.org Copper(I) bromide immobilized in ionic liquids, for instance, has been used for the efficient synthesis of propargylamines and can be recovered and reused for several cycles. rsc.org Similarly, magnetically recyclable silver nanocatalysts have been designed, exhibiting high catalytic activity and allowing for easy recovery using an external magnet, which is crucial for industrial-scale synthesis. tandfonline.com

Table 1: Emerging Catalytic Systems for Propargylamine (B41283) Synthesis

Catalyst TypeKey FeaturesPotential Advantages for SynthesisReference
Rhodium-NHC ComplexesEffective for primary arylamines and aliphatic aldehydes.High efficiency and ability to create diverse propargylamine libraries. csic.es
Cu-Ni Bimetallic CatalystSolvent-free conditions, reusable.High activity, environmentally friendly, and easy magnetic separation. rsc.org
[bmim]PF6/CuBr (Ionic Liquid System)Immobilized copper(I) bromide, recyclable.Efficient one-pot synthesis, catalyst can be recycled multiple times. rsc.org
Silver Nanocatalyst (AgMNPs)Magnetically recoverable, operates under mild conditions.Excellent yields, short reaction times, and high reusability over many cycles. tandfonline.com

Exploration of Bio-orthogonal Reactions for in situ Functionalization

The terminal alkyne group in this compound is a powerful chemical handle for bio-orthogonal chemistry. nih.gov These reactions occur in living systems without interfering with native biochemical processes, enabling the study of biomolecules in their natural environment. wikipedia.org

The most notable bio-orthogonal reaction involving terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnobelprize.org This reaction forms a stable triazole linkage between the alkyne and an azide-modified molecule. Given its terminal alkyne, this compound could be used as a probe to be incorporated into a biological system and subsequently "clicked" with an azide-bearing reporter molecule (like a fluorescent dye or affinity tag) for visualization or isolation. The azide (B81097) group is considered highly bio-orthogonal as it is small, metabolically stable, and absent from most biological systems. wikipedia.org

A significant emerging field is the de novo biosynthesis of molecules containing terminal alkynes. nih.gov Researchers have identified and engineered enzymatic pathways in microbes like Escherichia coli to produce natural products with terminal alkyne handles. nih.govacs.org This opens the futuristic possibility of engineering cells to produce this compound or similar structures in situ, providing a genetically encoded chemical handle for subsequent bio-orthogonal functionalization. acs.org

Integration into Flow Chemistry Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages in terms of safety, scalability, reaction control, and efficiency. vapourtec.comrsc.org The integration of the synthesis of this compound into flow methodologies represents a major direction for process improvement.

Continuous-flow technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over parameters like temperature and residence time. rsc.orgacs.org The synthesis of amines has been successfully adapted to flow reactors, demonstrating improved yields and selectivities. acs.orgiqs.edu For example, photoredox-catalyzed multicomponent reactions to generate complex amines have been optimized using flow setups, which allow for consistent light penetration and precise control of exposure time in photochemical steps. acs.org

Adopting a flow-based synthesis for this compound could lead to a more streamlined and automated process. vapourtec.com This is especially relevant for multi-step syntheses, where intermediates can be generated and directly fed into the next reaction coil without isolation, reducing waste and processing time. rsc.org Such continuous manufacturing approaches are gaining significant attention from the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) more efficiently. rsc.orgselvita.com

Machine Learning Approaches for Reaction Prediction and Optimization

The intersection of artificial intelligence and organic chemistry is creating a paradigm shift in how chemical reactions are developed and optimized. beilstein-journals.orgmdpi.com Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, suggest optimal conditions, and even discover new synthetic routes. vapourtec.combeilstein-journals.org

For a compound like this compound, ML models can be trained on large datasets of A³ coupling reactions to predict the optimal catalyst, solvent, temperature, and reactant ratios to maximize yield and selectivity. beilstein-journals.orgvapourtec.com These predictive models can analyze complex, non-linear relationships between variables that are often missed by traditional one-variable-at-a-time optimization methods. vapourtec.com For instance, ML has been successfully applied to optimize enzyme-catalyzed synthesis and photoredox amine synthesis by efficiently navigating vast experimental spaces to find the global optimum conditions with fewer experiments. acs.orgrsc.org

Advanced ML frameworks, such as "Text-to-Text Transfer Transformer" (T5) models adapted for chemistry, can perform a variety of tasks including predicting reaction products, suggesting reagents, and forecasting reaction yields from SMILES string representations of molecules. nih.gov Furthermore, Δ²-learning models can predict high-level quantum mechanical properties like activation energies from low-cost calculations, accelerating the characterization of reaction pathways with high accuracy. bohrium.com Applying these sophisticated ML tools could dramatically accelerate the discovery of highly efficient and novel synthetic pathways to this compound and its derivatives. mdpi.combeilstein-journals.org

Table 2: Machine Learning Applications in Chemical Synthesis

ML ApplicationDescriptionPotential Impact on this compoundReference
Reaction OptimizationAlgorithms predict optimal conditions (temperature, solvent, catalyst) to maximize yield and/or selectivity.Faster development of a highly efficient synthesis protocol. beilstein-journals.orgrsc.org
Forward Reaction PredictionPredicts the major product(s) of a given set of reactants and conditions.Validates potential synthetic routes and identifies possible side products. nih.gov
Retrosynthesis PlanningSuggests potential starting materials and reaction pathways for a target molecule.Discovery of novel or more efficient synthetic routes. beilstein-journals.org
Property Prediction (Δ²-learning)Predicts high-level quantum chemical properties (e.g., activation energy) from low-level inputs.Rapidly evaluates the feasibility of proposed reaction mechanisms. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Phenylpent-4-yn-2-amine to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates .
  • Catalysts : Use of LiAlH₄ or NaBH₄ for selective reduction of imine intermediates .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like alkyne oligomerization.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) improves purity.
    • Data Table : Hypothetical optimization (based on analogous amines):
SolventCatalystTemp (°C)Yield (%)Purity (%)
THFNaBH₄706592
DMFLiAlH₄807288

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : ¹H/¹³C NMR to confirm alkyne (δ ~70–100 ppm in ¹³C) and amine protons (δ ~1.5–2.5 ppm in ¹H) .
  • IR : Stretching frequencies for C≡C (~2100 cm⁻¹) and N–H (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation (refinement via SHELX ).

Q. How does this compound react under acidic or basic conditions?

  • Methodological Answer :

  • Acidic conditions : Protonation of the amine group enhances electrophilicity, facilitating substitution (e.g., with acyl chlorides) .
  • Basic conditions : Deprotonation may lead to alkyne activation (e.g., Sonogashira coupling).
  • Stability : Degradation observed at pH < 2 or > 12; monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Repeat experiments : Ensure reproducibility of NMR/IR under standardized conditions.
  • Complementary techniques : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
  • Crystallography refinement : Address disorder or twinning in X-ray data using SHELXL’s TWIN/BASF commands .
    • Example : A hypothetical case where alkyne torsion angles in XRD conflict with NMR coupling constants—DFT modeling reconciles discrepancies .

Q. What strategies are effective for enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
  • Chiral HPLC : Validate enantiomeric excess (ee > 98%) using a Chiralpak column .

Q. How can computational docking predict the biological targets of this compound?

  • Methodological Answer :

  • Target selection : Prioritize amine-binding receptors (e.g., GPCRs, monoamine transporters) .
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinities with known ligands (e.g., serotonin reuptake inhibitors) .

Q. What challenges arise in refining the crystal structure of this compound using SHELX?

  • Methodological Answer :

  • Disorder modeling : Split occupancy for flexible alkyne/amine groups .
  • Hydrogen placement : Use SHELXL’s HFIX commands for N–H hydrogens .
  • Validation : Check R-factor convergence (< 5%) and ADP (atomic displacement parameter) consistency .

Notes

  • Data Sources : Reliable references include crystallography tools (SHELX ), PubChem , and structural databases .
  • Contradictions : Cross-validate findings using complementary techniques and computational models .
  • Ethical Compliance : Adhere to safety protocols for handling amines (e.g., SDS guidelines ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.